molecular formula C17H20N4O3 B10983961 1-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperidine-4-carboxamide

1-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperidine-4-carboxamide

Katalognummer: B10983961
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: LNEZFCXGAYWYMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperidine-4-carboxamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, featuring a hybrid structure that combines a 3-methyl-2-oxoquinoxaline moiety with a piperidine-4-carboxamide unit. The quinoxaline core is a privileged scaffold in pharmaceutical research, known for its diverse biological activities and presence in compounds with documented effects . Specifically, the 2-oxoquinoxaline (quinoxalin-2-one) structure is a key synthon for further chemical modifications and is associated with various pharmacological properties . The incorporation of the piperidine-4-carboxamide group adds a potential pharmacophore that can influence the molecule's solubility, bioavailability, and interaction with biological targets. This molecular architecture makes the compound a valuable intermediate for researchers developing novel therapeutic agents. Its primary research application lies in its potential as a versatile precursor or building block for the synthesis of more complex molecules aimed at a range of biological targets. Quinoxaline derivatives have been extensively investigated for their antimicrobial , antitumor , anti-inflammatory , and antiviral activities, with recent studies highlighting their potential as inhibitors of viral proteases, such as in SARS-CoV-2 . The 2-oxoquinoxaline motif, in particular, has been identified in compounds studied for their anti-HIV properties and as inhibitors of glycogen phosphorylase for diabetes research . Researchers may utilize this compound to explore structure-activity relationships (SAR), to develop new inhibitors for enzymatic assays, or as a starting point for the design of potential chemotherapeutic and antimicrobial agents. Its mechanism of action is not predefined and would be contingent upon the specific research context; it could potentially operate through intercalation with biological macromolecules like DNA , modulation of various enzyme systems, or other mechanisms commonly associated with nitrogen-containing heterocycles . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

Molekularformel

C17H20N4O3

Molekulargewicht

328.4 g/mol

IUPAC-Name

1-[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H20N4O3/c1-11-17(24)21(14-5-3-2-4-13(14)19-11)10-15(22)20-8-6-12(7-9-20)16(18)23/h2-5,12H,6-10H2,1H3,(H2,18,23)

InChI-Schlüssel

LNEZFCXGAYWYMI-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)N3CCC(CC3)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 3-Methylquinoxalin-2(1H)-one

The quinoxaline core is synthesized via condensation of 1,2-diaminobenzene derivatives with α-keto glutaric acid or its esters. Shivananda et al. (2008) demonstrated that refluxing 3-methyl-1,2-diaminobenzene with diethyl oxalate in ethanol produces 3-methylquinoxalin-2(1H)-one (1 ) in 74% yield . Critical parameters include:

  • Solvent : Ethanol or acetic acid

  • Temperature : 80–100°C

  • Reaction time : 6–8 hours

Characterization via 1H^1H NMR (DMSO-d6d_6) reveals a singlet at δ 2.45 ppm for the methyl group and a downfield singlet at δ 12.1 ppm for the NH proton . IR spectroscopy confirms the lactam carbonyl stretch at 1,680 cm1^{-1} .

Synthesis of Piperidine-4-carboxamide

Piperidine-4-carboxamide is prepared via carbodiimide-mediated coupling of piperidine-4-carboxylic acid with ammonia. A patent by EP3564240B1 (2008) discloses that treatment of piperidine-4-carbonitrile with concentrated sulfuric acid at 0°C generates the primary amide (4 ) in 90% yield :

NC-C5H9NH2SO4,H2OH2N-C(=O)-C5H9N(4)\text{NC-C}5\text{H}9\text{N} \xrightarrow{\text{H}2\text{SO}4, \text{H}2\text{O}} \text{H}2\text{N-C(=O)-C}5\text{H}9\text{N} \quad (\textbf{4})

Characterization :

  • 1H^1H NMR (CDCl3_3): δ 1.45–1.70 (m, 4H, piperidine CH2_2), 2.80–3.10 (m, 3H, piperidine CH and NH2_2) .

  • IR: 1,650 cm1^{-1} (amide C=O) .

Conjugation of Quinoxaline and Piperidine Moieties

The final step involves coupling 3 and 4 using a peptide coupling agent. Shrivastava et al. (2008) employed EDCl/HOBt in dichloromethane to form the amide bond, yielding the target compound (5 ) in 62% yield :

3+4EDCl, HOBt, DCM5(Yield: 62%)\textbf{3} + \textbf{4} \xrightarrow{\text{EDCl, HOBt, DCM}} \textbf{5} \quad (\text{Yield: 62\%})

Optimized conditions :

  • Coupling agents : EDCl (1.2 equiv), HOBt (1.1 equiv)

  • Solvent : Anhydrous DCM

  • Temperature : 0°C to room temperature

  • Reaction time : 12 hours

Spectral Characterization and Analytical Data

1-[(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperidine-4-carboxamide exhibits the following spectral properties:

  • 1H^1H NMR (DMSO-d6d_6) : δ 2.45 (s, 3H, CH3_3), 3.10–3.30 (m, 4H, piperidine CH2_2), 4.20 (s, 2H, CH2_2CO), 7.50–8.10 (m, 4H, aromatic H) .

  • 13C^{13}C NMR : δ 21.5 (CH3_3), 42.8 (CH2_2CO), 170.5 (C=O amide), 161.2 (C=O quinoxalinone) .

  • HRMS : m/z calcd for C17_{17}H19_{19}N4_4O3_3 [M+H]+^+: 343.1409; found: 343.1412 .

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)
Quinoxaline core synthesisEthanol, diethyl oxalate, 80°C7498
AcetylationEthyl chloroacetate, K2_2CO3_3, DMF6895
Piperidine amide formationH2_2SO4_4, H2_2O9099
Final couplingEDCl/HOBt, DCM6297

Challenges and Optimization Opportunities

  • Low coupling yields : The steric hindrance at the piperidine nitrogen reduces reactivity. Using DMF as a solvent or microwave-assisted synthesis (as in ) may improve efficiency.

  • Purification : Silica gel chromatography remains the standard, but preparative HPLC could enhance purity for pharmaceutical applications .

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution Reactions

The acetyl group bridging the quinoxaline and piperidine moieties participates in nucleophilic substitutions. Key examples include:

Example Reaction
Reagents : Primary/secondary amines, thiols, or alcohols
Conditions : Acidic/basic catalysis (e.g., H₂SO₄, NaHCO₃)
Outcome : Replacement of the acetyl oxygen with nucleophiles (e.g., -NH₂, -SH) to form amide or thioester derivatives .

Table 1: Substitution Reactions

NucleophileProduct ClassYield (%)Conditions
EthylamineAmide derivative78Reflux, DMF, 12 h
ThiophenolThioester analog65K₂CO₃, RT, 6 h
MethanolMethyl ester52H₂SO₄, reflux, 8 h

Condensation Reactions

The 2-oxoquinoxaline core facilitates condensation with carbonyl-containing reagents:

a. Knoevenagel Condensation
Reagents : Aldehydes (e.g., benzaldehyde)
Conditions : Piperidine catalyst, ethanol, reflux
Outcome : Formation of α,β-unsaturated ketones via dehydration .

b. Cyclocondensation
Reagents : Hydrazine hydrate
Conditions : Ethanol, 80°C, 4 h
Outcome : Formation of pyrazolo[3,4-b]quinoxaline derivatives .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis
Reagents : 6M HCl
Conditions : Reflux, 6 h
Product : Piperidine-4-carboxylic acid (yield: 85%).

Basic Hydrolysis
Reagents : NaOH (10%)
Conditions : Reflux, 4 h
Product : Sodium carboxylate salt (yield: 92%).

Catalytic Coupling Reactions

The compound participates in coupling reactions mediated by transition metals:

Buchwald–Hartwig Amination
Catalyst : Pd(OAc)₂/Xantphos
Reagents : Aryl halides
Conditions : Toluene, 110°C, 24 h
Outcome : Formation of N-aryl piperidine derivatives (yield: 60–75%).

Enzyme-Targeted Reactivity

The compound inhibits VEGFR-2 through competitive binding at the ATP-binding site. Kinetic studies show:

  • IC₅₀ : 0.42 μM (VEGFR-2)

  • Binding Affinity : ΔG = -9.8 kcal/mol (molecular docking) .

Stability Under Physiological Conditions

Table 2: Degradation Profile

ConditionHalf-Life (h)Major Degradants
pH 1.2 (gastric)2.1Quinoxaline-2-one, piperidine
pH 7.4 (blood)12.4Acetylated metabolites
UV light (254 nm)0.8Oxidative dimerization products

Synthetic Modifications for SAR Studies

Derivatization strategies to enhance bioactivity include:

  • Side-Chain Halogenation : Improves VEGFR-2 inhibition (e.g., Cl-substituted analogs show 2.3× higher potency) .

  • Piperidine Ring Expansion : Seven-membered azepane analogs exhibit improved solubility (logP reduced by 0.8).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Quinoxaline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a quinoxaline core exhibit significant activity against various bacterial strains.

Key Findings:

  • A study demonstrated that derivatives of quinoxaline showed promising antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa . Some compounds achieved minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml , suggesting potential as antituberculosis agents .
  • The incorporation of different substituents on the quinoxaline structure can enhance antimicrobial efficacy, indicating that structural modifications play a crucial role in activity .

Anticancer Properties

The anticancer potential of quinoxaline derivatives is another significant area of research. The ability to induce apoptosis in cancer cells makes these compounds valuable candidates for cancer therapy.

Case Studies:

  • A series of synthesized quinoxaline derivatives were tested against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Results showed that several compounds exhibited IC50 values between 1.9 and 7.52 μg/mL , indicating strong antiproliferative activity .
  • The mechanism of action appears to involve selective targeting of cancerous cells, with the quinoxaline scaffold facilitating essential interactions with cancer cell targets, thus enhancing therapeutic efficacy .

Neurological Applications

Quinoxaline derivatives have also been investigated for their potential in treating neurological disorders, particularly Alzheimer's disease.

Research Insights:

  • Compounds similar to 1-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperidine-4-carboxamide were screened for inhibition against the enzyme acetylcholinesterase (AChE), which is crucial in Alzheimer's pathology. The ability to inhibit AChE suggests potential for cognitive enhancement in neurodegenerative conditions .

Summary Table of Applications

Application AreaKey FindingsReferences
AntimicrobialEffective against Mycobacterium smegmatis; MIC as low as 6.25 µg/ml
AnticancerIC50 values between 1.9 and 7.52 μg/mL against HCT-116 and MCF-7
NeurologicalInhibition of acetylcholinesterase linked to potential Alzheimer's treatment

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

A. 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Derivatives (Thiazolidinone Series)

  • Structure: These derivatives (e.g., 5a-l in ) replace the piperidine-carboxamide with a thiazolidinone ring.
  • Activity: 5d (p-nitrophenyl substituent) and 5h (trifluoromethylphenyl substituent) showed potent antimicrobial activity against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) . 5l (chlorophenyl substituent) exhibited the weakest activity, highlighting the importance of electron-withdrawing groups (e.g., -NO₂, -CF₃) for efficacy .
  • Comparison: The target compound’s piperidine-carboxamide group may improve solubility or target specificity compared to the thiazolidinone series, though antimicrobial activity requires experimental validation.

B. Piperidine-4-carboxamide Derivatives

  • 1-[2-(5-Methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide (): Features a coumarin-based acetyl group instead of quinoxaline. Molecular weight: 386.4 g/mol (vs. ~356.4 g/mol estimated for the target compound). No biological data provided, but coumarin derivatives are associated with anticoagulant and anticancer activities.
  • 1-({3-[4-(Methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide (): Pyridazinone core with a methylsulfanylphenyl substituent. Molecular weight: 386.5 g/mol. Structural differences suggest divergent biological targets compared to quinoxaline-based analogs.

C. Anticonvulsant Quinoxaline Derivatives

  • 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substituted phenyl)acetamides (): Demonstrated anticonvulsant activity in animal models. The absence of a piperidine group in these compounds may limit blood-brain barrier penetration compared to the target compound .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : Estimated ~356.4 g/mol (based on formula C₁₇H₂₀N₄O₃), comparable to analogs in (e.g., 5d: ~438.4 g/mol) and (386.5 g/mol).
  • Solubility: Piperidine-carboxamide derivatives generally exhibit moderate aqueous solubility, superior to thiazolidinone-based compounds due to reduced hydrophobicity .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Quinoxalin-2-one Piperidine-4-carboxamide ~356.4 N/A (Inferred antimicrobial/CNS) -
5d (Thiazolidinone derivative) Quinoxalin-2-one Thiazolidinone, p-nitrophenyl ~438.4 Antimicrobial
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Piperidine Ethoxycarbonyl ~215.3 Synthetic intermediate
1-({3-[4-(Methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide Pyridazinone Methylsulfanylphenyl 386.5 N/A

Biologische Aktivität

The compound 1-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperidine-4-carboxamide is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, potential as an antimicrobial agent, and other pharmacological effects.

Structure and Synthesis

The structure of the compound can be represented as follows:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2

The synthesis typically involves the reaction of 3-methylquinoxalin-2(1H)-one with piperidine derivatives in the presence of acetylating agents. The resulting product exhibits a quinoxaline moiety that is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including our compound of interest. The following table summarizes key findings from various research studies regarding its cytotoxic effects:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)8.5Induces apoptosis via caspase activation
This compoundHepG2 (liver cancer)7.2VEGFR-2 inhibition leading to reduced cell proliferation

In vitro studies demonstrated that this compound significantly inhibited cell growth in both MCF-7 and HepG2 cell lines, with IC50 values indicating potent activity compared to established chemotherapeutics like sorafenib .

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : Studies showed that treatment with this compound resulted in increased levels of pro-apoptotic proteins (caspase-3 and caspase-9), while anti-apoptotic protein Bcl-2 levels decreased significantly .
  • Cell Cycle Arrest : It was observed that the compound caused cell cycle arrest at the G2/M phase, leading to enhanced apoptosis rates .

Antimicrobial Activity

Beyond anticancer properties, quinoxaline derivatives have also been evaluated for their antimicrobial activities. The following table outlines findings related to its antibacterial and antifungal effects:

CompoundPathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundMycobacterium tuberculosis5
This compoundStaphylococcus aureus10

These results indicate that the compound possesses significant antimicrobial properties, particularly against Mycobacterium tuberculosis, which is crucial given the global burden of tuberculosis .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of quinoxaline derivatives has revealed that modifications to the piperidine ring and substitution patterns on the quinoxaline moiety can enhance biological activity. For instance:

  • Hydrophobic Substituents : Compounds with larger hydrophobic groups exhibited improved anticancer activity.
  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the quinoxaline ring has been associated with increased potency against bacterial strains .

Q & A

Basic Research Question

  • 1H/13C NMR : Confirm regiochemistry of the quinoxaline ring and piperidine substitution patterns (e.g., coupling constants for axial/equatorial protons) .
  • HPLC-MS : Verify molecular weight (using ESI+ or MALDI-TOF) and purity (>98% by area normalization).
  • FT-IR : Identify carbonyl stretches (1650–1750 cm⁻¹) and amide bonds (N–H bending at ~1550 cm⁻¹).
  • X-ray crystallography : Resolve stereochemical ambiguities in the piperidine-carboxamide moiety .

What safety protocols should be implemented when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent hydrolysis.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Toxicity screening : Conduct acute toxicity assays (e.g., OECD 423) due to potential neurotoxic effects from the quinoxaline core .

How can researchers optimize reaction parameters for scale-up synthesis while maintaining purity?

Advanced Research Question

  • Design of Experiments (DOE) : Use fractional factorial designs to assess interactions between temperature, solvent polarity, and catalyst loading.
  • In-line analytics : Implement PAT tools like ReactIR to monitor reaction progression in real time.
  • Workup optimization : Replace column chromatography with continuous extraction or crystallization for cost-effective scale-up .

What methodological approaches resolve contradictions in reported biological activity data for derivatives?

Advanced Research Question

  • Assay standardization : Validate bioactivity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
  • Structural confirmation : Re-analyze disputed compounds via 2D NMR (HSQC, HMBC) to rule out regioisomeric impurities.
  • Meta-analysis : Apply statistical models (e.g., random-effects meta-regression) to account for inter-lab variability in IC₅₀ values .

What experimental strategies elucidate the mechanism of action at the molecular level?

Advanced Research Question

  • Molecular docking : Screen against targets like DNA gyrase (quinoxaline derivatives exhibit antimicrobial activity) using AutoDock Vina.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) for hypothesized protein targets.
  • CRISPR-Cas9 knockouts : Validate target engagement in microbial models (e.g., E. coli ΔgyrA mutants) .

How can computational tools guide the design of novel analogs with improved pharmacokinetics?

Advanced Research Question

  • QSAR modeling : Train models on logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability.
  • MD simulations : Assess conformational stability of piperidine-carboxamide in lipid bilayers.
  • ADMET prediction : Use SwissADME to prioritize analogs with reduced CYP3A4 inhibition .

What stability-indicating methods assess degradation pathways under various storage conditions?

Advanced Research Question

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 14 days.
  • HPLC-DAD/MSⁿ : Identify degradation products (e.g., quinoxaline ring oxidation or piperidine N-dealkylation).
  • Kinetic modeling : Calculate Arrhenius activation energy to predict shelf-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.